

A Comprehensive Technical Guide to 2-Chloro-4,6-dimethoxypyridine

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Compound of Interest

Compound Name: 2-Chloro-4,6-dimethoxypyridine

Cat. No.: B011224

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Chloro-4,6-dimethoxypyridine**, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The document details its chemical and physical properties, outlines a general synthesis methodology, and illustrates the synthetic workflow.

Core Chemical and Physical Properties

2-Chloro-4,6-dimethoxypyridine, identified by the CAS number 13223-25-1, is a crucial building block in organic synthesis. Its molecular structure and properties are summarized below.

Property	Value
Molecular Formula	C ₆ H ₇ ClN ₂ O ₂ [1]
Molecular Weight	174.58 g/mol [1]
Appearance	White to slightly yellow powder
Melting Point	100-105 °C[2][3]
Boiling Point	317.1±22.0 °C at 760 mmHg[2][3]
Density	1.3±0.1 g/cm ³ [2][3]
Flash Point	145.6±22.3 °C[2][3]
Exact Mass	174.019608[2][3]

Synthesis of 2-Chloro-4,6-dimethoxypyridine: An Experimental Protocol Overview

The synthesis of **2-Chloro-4,6-dimethoxypyridine** can be achieved through a multi-step process, often starting from malononitrile. While specific conditions and reagents may vary based on patented procedures, a general synthetic route is outlined below.

Objective: To synthesize 2-Chloro-4,6-dimethoxypyrimidine from readily available starting materials.

Key Steps:

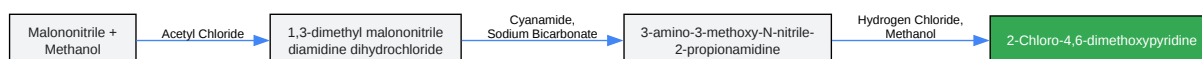
- **Formation of 1,3-dimethyl malononitrile diamidine dihydrochloride:** This initial step typically involves the reaction of malononitrile and methanol in the presence of an acid chloride, such as acetyl chloride. This reaction forms the key intermediate, 1,3-dimethyl malononitrile diamidine dihydrochloride.
- **Reaction with Cyanamide:** The dihydrochloride intermediate is then reacted with cyanamide and a base, such as sodium bicarbonate, to produce 3-amino-3-methoxy-N-nitrile-2-propionamidine.

- **Cyclization and Chlorination:** In the final step, 3-amino-3-methoxy-N-nitrile-2-propionamidine undergoes cyclization and chlorination in the presence of hydrogen chloride to yield the final product, 2-Chloro-4,6-dimethoxypyrimidine. The reaction is typically carried out in a solvent like methanol at a controlled temperature.
- **Purification:** The crude product is then purified through crystallization to obtain high-purity 2-Chloro-4,6-dimethoxypyrimidine.

This synthetic approach offers a reliable method for producing this important intermediate, with reported yields being favorable for industrial applications.

Synthetic Workflow Diagram

The following diagram illustrates the generalized synthetic pathway for **2-Chloro-4,6-dimethoxypyrimidine**.



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Generalized synthesis of **2-Chloro-4,6-dimethoxypyrimidine**.

Applications in Research and Development

2-Chloro-4,6-dimethoxypyrimidine is a versatile intermediate with significant applications in both the agrochemical and pharmaceutical industries.

- **Agrochemicals:** It serves as a crucial precursor for the synthesis of several modern herbicides. Its structure allows for the creation of active ingredients that target specific weeds with high efficacy.
- **Pharmaceuticals:** In drug development, this compound is utilized as a building block for creating novel therapeutic agents. Its pyrimidine core is a common scaffold in medicinal chemistry for targeting a wide range of biological pathways.

The continued use of **2-Chloro-4,6-dimethoxypyridine** in these fields underscores its importance in the development of new and effective chemical entities.

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References

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